molecular formula C9H7N5O5 B12299411 Erythropterin CAS No. 7449-03-8

Erythropterin

Cat. No.: B12299411
CAS No.: 7449-03-8
M. Wt: 265.18 g/mol
InChI Key: UYTKWXRSYZSDKF-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythropterin is an orange pigment belonging to the pteridine family, which is widely distributed in the animal kingdom. It was first discovered as a pigment in the wings of butterflies and the eye and body colors of insects. Pteridines, including this compound, are important cofactors for many biological functions in living organisms .

Chemical Reactions Analysis

Types of Reactions: Erythropterin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role as a pigment and cofactor in biological systems.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and specific enzymes. The conditions for these reactions can vary, but typically involve controlled temperatures and pH levels.

Major Products: The major products formed from the reactions of this compound include its related yellow metabolites, such as xanthopterin and 7-methyl-xanthopterin .

Scientific Research Applications

Erythropterin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of erythropterin involves its role as a pigment and enzyme cofactor. It interacts with specific enzymes and molecular targets to exert its effects. The pathways involved in its mechanism of action include the hydroxylation of aromatic amino acids and the production of nitric oxide .

Comparison with Similar Compounds

Erythropterin is similar to other pteridine compounds, such as:

This compound is unique due to its specific orange coloration and its role in the pigmentation of butterfly wings and insect bodies.

Properties

CAS No.

7449-03-8

Molecular Formula

C9H7N5O5

Molecular Weight

265.18 g/mol

IUPAC Name

(Z)-3-(2-amino-4,6-dioxo-3,5-dihydropteridin-7-yl)-2-hydroxyprop-2-enoic acid

InChI

InChI=1S/C9H7N5O5/c10-9-13-5-4(7(17)14-9)12-6(16)2(11-5)1-3(15)8(18)19/h1,15H,(H,12,16)(H,18,19)(H3,10,11,13,14,17)/b3-1-

InChI Key

UYTKWXRSYZSDKF-IWQZZHSRSA-N

Isomeric SMILES

C(=C(/C(=O)O)\O)\C1=NC2=C(C(=O)NC(=N2)N)NC1=O

Canonical SMILES

C(=C(C(=O)O)O)C1=NC2=C(C(=O)NC(=N2)N)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.